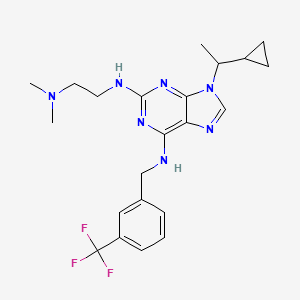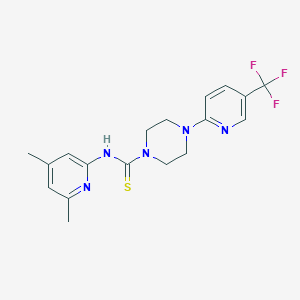
TCS 21311
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has an inhibitory concentration (IC50) of 8 nanomolar and displays over 100-fold selectivity over Janus kinase 1, Janus kinase 2, and tyrosine kinase 2 . TCS 21311 also inhibits protein kinase C alpha, protein kinase C theta, and glycogen synthase kinase 3 beta with IC50 values of 13, 68, and 3 nanomolar, respectively .
Mechanism of Action
Target of Action
TCS 21311 primarily targets JAK3 , PKCα , PKCθ , and GSK-3β . JAK3 is a member of the Janus kinase family, which plays a crucial role in cytokine-triggered signaling events. PKCα and PKCθ are members of the protein kinase C family, involved in various cellular processes such as proliferation and differentiation. GSK-3β is a serine/threonine protein kinase involved in energy metabolism, neuronal cell development, and body pattern formation .
Mode of Action
This compound acts by inhibiting the enzymatic activity of its targets. It is a potent inhibitor of JAK3 with an IC50 of 8 nM, displaying over 100-fold selectivity over JAK1, JAK2, and TYK2 . It also inhibits PKCα, PKCθ, and GSK-3β with IC50s of 13, 68, and 3 nM, respectively . By inhibiting these enzymes, this compound disrupts the signaling pathways they are involved in, leading to changes in cellular functions.
Biochemical Pathways
The inhibition of JAK3 by this compound affects the JAK-STAT signaling pathway, which is involved in immune response regulation and hematopoiesis . The inhibition of PKCα and PKCθ disrupts PKC-mediated intracellular signaling, affecting processes such as T-cell activation . The inhibition of GSK-3β can impact various biochemical pathways, including Wnt/β-catenin signaling, which is involved in cell proliferation and differentiation .
Pharmacokinetics
It is known that the compound is soluble in dmso
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context. By inhibiting JAK3, PKCα, PKCθ, and GSK-3β, this compound can affect a variety of cellular processes, including immune response regulation, T-cell activation, and cell proliferation and differentiation .
Biochemical Analysis
Biochemical Properties
TCS 21311 interacts with several enzymes and proteins within the cell. It is a potent inhibitor of JAK3, with an IC50 value of 8 nM . It also inhibits Glycogen Synthase Kinase 3β (GSK-3β), Protein Kinase C alpha (PKCα), and Protein Kinase C theta (PKCθ), with IC50 values of 3 nM, 13 nM, and 68 nM, respectively . These interactions influence various biochemical reactions within the cell.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits cytokine-induced STAT5 phosphorylation, a JAK3-dependent activity .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to JAK3, GSK-3β, PKCα, and PKCθ, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It interacts with enzymes such as JAK3, GSK-3β, PKCα, and PKCθ
Preparation Methods
The synthesis of TCS 21311 involves multiple steps, including the formation of the core pyrrole-2,5-dione structure and the subsequent functionalization of the molecule. The synthetic route typically starts with the preparation of the indole and piperazine intermediates, followed by their coupling to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity .
Chemical Reactions Analysis
TCS 21311 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions can be used to introduce different substituents on the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TCS 21311 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Janus kinase 3 and its effects on various signaling pathways.
Biology: Employed in cellular assays to investigate the role of Janus kinase 3 in immune cell signaling and function.
Industry: Utilized in the development of new drugs targeting Janus kinase 3 and related pathways.
Comparison with Similar Compounds
TCS 21311 is unique in its high selectivity for Janus kinase 3 over other Janus kinase family members. Similar compounds include:
Tofacitinib: A Janus kinase inhibitor with broader selectivity, targeting Janus kinase 1, Janus kinase 2, and Janus kinase 3.
Baricitinib: Another Janus kinase inhibitor with selectivity for Janus kinase 1 and Janus kinase 2.
Ruxolitinib: Primarily inhibits Janus kinase 1 and Janus kinase 2, with less selectivity for Janus kinase 3.
This compound’s high selectivity for Janus kinase 3 makes it a valuable tool for studying the specific role of Janus kinase 3 in various biological processes and for developing targeted therapies .
Properties
IUPAC Name |
3-[5-[4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGRAWDGLMENOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678984 |
Source


|
| Record name | 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260181-14-3 |
Source


|
| Record name | 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)



![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)


